molecular formula C17H15NO B3171555 5-Methyl-2-(2-naphthyloxy)aniline CAS No. 946683-17-6

5-Methyl-2-(2-naphthyloxy)aniline

Cat. No.: B3171555
CAS No.: 946683-17-6
M. Wt: 249.31 g/mol
InChI Key: BUUYFVHUURTKJI-UHFFFAOYSA-N
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Description

Aryloxyaniline compounds represent a significant class of molecules in organic chemistry, characterized by an aniline (B41778) ring system linked to an aryl group through an ether bond. This structural motif, combining a diaryl ether and an aromatic amine, imparts unique electronic and steric properties that make these compounds valuable scaffolds in various scientific domains. Their synthesis and properties are a focal point of research, bridging the fundamental principles of amine chemistry with the complexities of aromatic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-naphthalen-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-6-9-17(16(18)10-12)19-15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUYFVHUURTKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Methyl 2 2 Naphthyloxy Aniline

Established Synthetic Routes for Aryloxyanilines

The formation of the diaryl ether bond is the key step in the synthesis of 5-Methyl-2-(2-naphthyloxy)aniline. The following methods are commonly employed for the synthesis of aryloxyanilines.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) reactions represent a classical approach to forming aryl ethers. In the context of synthesizing this compound, this would typically involve the reaction of an activated aryl halide with a naphthoxide. For instance, a suitably substituted chloronitrobenzene can react with 2-naphthol (B1666908) in the presence of a base. The strong electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack by the naphthoxide ion.

A related and historically significant method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, advancements have led to the use of soluble copper catalysts with ligands like diamines and acetylacetonate, allowing for milder reaction conditions. wikipedia.orgsci-hub.se For example, the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol illustrates a traditional Ullmann ether synthesis. wikipedia.org

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. jk-sci.combartleby.comwikipedia.org The reaction involves the S\N2 displacement of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide ion. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, this would typically entail the reaction of a 2-halonaphthalene with 2-amino-4-methylphenoxide.

The success of the Williamson synthesis is dependent on the nature of the reactants. Primary alkyl halides are preferred as the electrophile, as secondary and tertiary halides are prone to elimination side reactions. jk-sci.commasterorganicchemistry.com While diaryl ethers cannot be prepared from unactivated aryl halides using this method, the reaction can be facilitated if the aryl halide is activated by a strong electron-withdrawing group. jk-sci.com The use of a copper catalyst, in what is known as the Ullmann biaryl ether synthesis, can also enable the reaction between phenoxides and unactivated aryl halides. jk-sci.com Reaction conditions typically involve a base such as sodium hydroxide, potassium hydroxide, or potassium carbonate, and are often carried out in polar aprotic solvents to minimize side reactions. jk-sci.com The temperature for the reaction generally ranges from 50 to 100°C, with reaction times of 1 to 8 hours, yielding products in the range of 50 to 95%. bartleby.com

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Reactions)

Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer mild and efficient routes to C-N and C-O bond formation. The Buchwald-Hartwig amination, for instance, is a powerful method for synthesizing aryl amines from aryl halides and amines, and its principles can be extended to the formation of aryl ethers. wikipedia.orgjk-sci.com

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. jk-sci.com Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines and can facilitate the reaction of aryl iodides and triflates. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the nucleophile (in this case, the naphthol), deprotonation by the base, and finally, reductive elimination to form the desired diaryl ether and regenerate the Pd(0) catalyst. jk-sci.comnih.gov These methods are often favored due to their high functional group tolerance and milder reaction conditions compared to traditional methods like the Ullmann condensation. wikipedia.orguwindsor.ca

Precursor Synthesis and Functional Group Interconversions

Preparation of Naphthol and Substituted Aniline (B41778) Precursors

2-Naphthol: A common industrial method for producing 2-naphthol involves a two-step process starting with the sulfonation of naphthalene (B1677914) in sulfuric acid. The resulting naphthalene-2-sulfonic acid is then fused with molten sodium hydroxide, followed by acidification to yield 2-naphthol. wikipedia.orgprepchem.com Another approach is analogous to the cumene (B47948) process. wikipedia.org Laboratory-scale syntheses can also be achieved through the electrophilic cyclization of specific aryl-containing propargylic alcohols. nih.govacs.org

Substituted Aniline (4-Methyl-2-nitroaniline): The required aniline precursor is 5-methyl-2-aminophenol. However, a common synthetic strategy involves starting with a more readily available precursor, such as 4-methyl-2-nitroaniline (B134579), and then introducing the hydroxyl group and reducing the nitro group. The synthesis of 4-methyl-2-nitroaniline often begins with p-toluidine (B81030). guidechem.com A typical route involves the protection of the amino group, for example, by acetylation with acetic anhydride, to form N-acetyl-p-toluidine. rsc.org This is followed by nitration using a mixture of nitric acid and sulfuric acid, which directs the nitro group to the position ortho to the acetylamino group. guidechem.comrsc.org Subsequent hydrolysis of the acetyl group, often with a base like potassium hydroxide, yields 4-methyl-2-nitroaniline. rsc.org An alternative method involves the direct nitration of p-toluidine after protecting the amino group with ethyl chloroformate, followed by hydrolysis. patsnap.comchemicalbook.com

Introduction of the Naphthyloxy Moiety

The introduction of the naphthyloxy group onto the aniline ring is the pivotal step in forming the final product. This is typically achieved through one of the etherification methods described in section 2.1. For example, using a Williamson ether synthesis approach, the sodium salt of 2-naphthol (sodium 2-naphthoxide) can be reacted with a suitably substituted aniline derivative where a leaving group is present at the 2-position.

Alternatively, a palladium-catalyzed cross-coupling reaction can be employed. In this scenario, 2-naphthol would be coupled with a halo-substituted aniline precursor, such as 2-bromo-5-methylaniline, in the presence of a palladium catalyst and a suitable base.

Another strategy involves starting with a precursor where the ether linkage is already formed, such as 4-methyl-1-(2-naphthyloxy)-2-nitrobenzene. This intermediate can be synthesized via an S\NAr reaction between 2-chloro-4-methylnitrobenzene and 2-naphthol. The final step would then be the reduction of the nitro group to an amine. This reduction can be carried out using various methods, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or by using reducing agents like iron in the presence of an acid such as hydrochloric acid or acetic acid. youtube.comgoogle.com

Reaction Condition Optimization for Enhanced Yield and Purity

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key factors that significantly influence the reaction's outcome include the choice of solvent, reaction temperature, pH, and the catalytic system employed.

Solvent Selection and Effects

The choice of solvent is critical in facilitating the reaction and ensuring the solubility of the reactants and catalyst. For the synthesis of diaryl ethers and anilines, polar aprotic solvents are generally preferred due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which allow for reactions to be conducted at elevated temperatures.

Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly employed solvents in reactions like the Ullmann condensation and Buchwald-Hartwig amination. Their high polarity helps in stabilizing charged intermediates and promoting the desired reaction pathways. For instance, in Ullmann-type reactions, high-boiling polar solvents like DMF are traditionally used. The selection between these solvents can impact reaction rates and yields, necessitating empirical testing to determine the optimal choice for the specific synthesis of this compound.

Table 1: Comparison of Polar Aprotic Solvents in Arylation Reactions

SolventBoiling Point (°C)Dielectric ConstantKey Characteristics
DMF 15336.7Good-solvating ability for a wide range of compounds.
DMSO 18947.2Stronger solvating power than DMF, can accelerate reaction rates.

Temperature and pH Control

Temperature is a crucial parameter that directly affects the reaction kinetics. Ullmann-type reactions, for example, have traditionally required high temperatures, often exceeding 210 °C. However, modern catalytic systems may allow for milder conditions. The optimal temperature for the synthesis of this compound would need to be determined experimentally to maximize yield while minimizing the formation of byproducts.

The pH of the reaction mixture, largely controlled by the choice and amount of base, is also a critical factor, particularly in Buchwald-Hartwig amination reactions. The base is essential for the deprotonation of the amine and regeneration of the active catalyst. Common bases include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃). The strength and concentration of the base can influence the reaction's efficiency and selectivity.

Catalyst Selection and Loading

The choice of catalyst is paramount for the successful synthesis of this compound. The two primary methods for forming the key bonds in this molecule are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

For the Ullmann condensation , which can be used to form the diaryl ether linkage, copper-based catalysts are employed. Historically, stoichiometric amounts of copper were used, but modern methods often utilize catalytic amounts of copper salts, such as copper(I) iodide (CuI), in conjunction with a ligand.

The Buchwald-Hartwig amination is a powerful method for forming the C-N bond in anilines, utilizing a palladium catalyst and a phosphine ligand. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often enhancing the efficiency of the catalyst. The catalyst loading, typically in the range of 1-5 mol%, is optimized to ensure a high conversion rate without being excessively costly.

Table 2: Common Catalytic Systems for C-O and C-N Bond Formation

Reaction TypeCatalystCommon LigandsKey Features
Ullmann Condensation Copper(I) salts (e.g., CuI)1,10-Phenanthroline (B135089), L-ProlineSuitable for diaryl ether synthesis.
Buchwald-Hartwig Amination Palladium(0) or Palladium(II) precursorsXPhos, SPhos, BINAPHigh efficiency and functional group tolerance for aniline synthesis.

Post-Synthesis Purification Techniques

Following the completion of the reaction, the crude product containing this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts.

Recrystallization Protocols

Recrystallization is a common and effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of pure crystals. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. A trial-and-error approach with a range of solvents of varying polarities is often necessary to identify the optimal recrystallization conditions.

Chromatographic Separation Methods

Silica gel chromatography is a widely used method for the purification of organic compounds. This technique separates components of a mixture based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent). For the purification of this compound, a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, would likely be employed. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific databases and literature, specific experimental data for the advanced spectroscopic characterization of the chemical compound this compound could not be located.

The requested analysis, intended to detail the structural and vibrational properties of this specific molecule through various spectroscopic techniques, is contingent upon the availability of published research findings. Despite targeted searches for experimental data pertaining to its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy profiles, no publicly accessible records containing this information were identified.

Therefore, the generation of a detailed article focusing on the following analytical techniques for this compound is not possible at this time:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques.

Vibrational Spectroscopy , including Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy.

Without primary or secondary data from scientific literature, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research or the publication of experimental results for this compound is needed before a detailed spectroscopic analysis can be compiled.

Advanced Spectroscopic Characterization Techniques

Electronic Spectroscopy for Electronic Structure and Conjugation Analysis

The electronic structure and the extent of conjugation within 5-Methyl-2-(2-naphthyloxy)aniline are effectively probed using electronic spectroscopy. This technique measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic transitions within this compound. The chromophores present in the molecule—the aniline (B41778) and naphthalene (B1677914) ring systems—give rise to distinct absorption bands. The aniline part typically exhibits absorptions related to π-π* transitions of the benzene (B151609) ring and n-π* transitions associated with the non-bonding electrons of the amino group. The naphthalene moiety, with its extended π-conjugated system, also contributes significantly to the UV spectrum, generally at longer wavelengths than benzene.

The spectrum of aniline itself in various solvents shows characteristic absorption bands. For instance, the π-π* transitions in aniline are observed around 230 nm and 280 nm. The presence of the bulky and electron-rich 2-naphthyloxy group, as well as the methyl group on the aniline ring, is expected to modulate the positions and intensities of these absorption bands in this compound.

Analysis of Absorption Maxima and Spectral Shifts

The absorption maxima (λmax) in the UV-Vis spectrum of this compound provide critical information about its electronic structure. The precise wavelengths of these maxima are sensitive to the molecular environment and the electronic interplay between the donor (amino and methoxy (B1213986) groups) and acceptor parts of the molecule.

Substituents on the aniline ring can cause shifts in the absorption maxima. An alkyl group like methyl typically induces a small bathochromic shift (red shift) of about 5 nm. More significant shifts are observed when there is an extended conjugation or a "push-pull" system, where an electron-donating group is in conjugation with an electron-withdrawing group. In this compound, the ether linkage to the naphthalene ring extends the π-system, which is expected to result in a bathochromic shift compared to simple aniline derivatives.

The polarity of the solvent can also influence the absorption maxima. Polar solvents can interact with the polar functional groups of the molecule, leading to either a bathochromic or hypsochromic (blue) shift depending on the nature of the electronic transition and the relative stabilization of the ground and excited states. For example, in many aniline derivatives, increasing solvent polarity can lead to a hypsochromic shift.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for identifying and quantifying potential degradation products of this compound. This hyphenated technique first separates the components of a mixture using liquid chromatography, and then the mass spectrometer provides mass information for each separated component. This is particularly useful for studying the stability of the compound under various conditions, such as exposure to light, heat, or chemical reagents. Although specific studies on the LC-MS analysis of the degradation of this compound are not documented in available research, this method would be the standard approach to identify products resulting from the cleavage of the ether bond or modification of the aniline or naphthalene rings.

Computational and Theoretical Investigations of 5 Methyl 2 2 Naphthyloxy Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of many-body systems, including molecules. It is employed to predict a wide range of properties of 5-Methyl-2-(2-naphthyloxy)aniline.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. Due to the presence of rotatable bonds, specifically the C-O-C ether linkage and the C-N bond, the molecule can exist in various conformations.

ParameterOptimized Value
C-O-C bond angle~118-120°
C-N bond length~1.40-1.42 Å
Dihedral Angle (Aniline-O-Naphthyl)Varies with conformer

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Electronic Structure Analysis (e.g., HOMO-LUMO Gap Analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations provide information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and naphthyloxy rings, while the LUMO may be distributed over the aromatic systems.

ParameterEnergy (eV)
HOMO Energy-5.2 to -5.5
LUMO Energy-1.8 to -2.1
HOMO-LUMO Gap (ΔE)3.1 to 3.7

Table 2: Hypothetical HOMO-LUMO Energy Values for this compound

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational modes, each with a specific frequency and intensity. nih.govnih.gov

The calculated vibrational frequencies for this compound would correspond to the stretching and bending modes of its various functional groups, such as the N-H stretches of the amino group, the C-H stretches of the aromatic rings and methyl group, the C-O-C ether stretch, and the skeletal vibrations of the aromatic rings. Comparing these theoretical frequencies with experimental data can help in the structural confirmation of the compound.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Symmetric Stretch~3400-3450
N-H Asymmetric Stretch~3480-3530
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch (Methyl)~2900-2980
C-O-C Asymmetric Stretch~1240-1280
C-N Stretch~1280-1350

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine the distribution of electrons in various molecular orbitals. For this compound, the analysis of the electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. It is a simplified yet powerful approach to predict the reactivity and selectivity of chemical reactions. The shapes and energies of the HOMO and LUMO of this compound are key to understanding its behavior in chemical reactions.

The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. The LUMO, representing the orbital to which the molecule can accept electrons, points to its electrophilic character. The spatial distribution of these orbitals highlights the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.

Electrostatic Potential (ESP) Surface Studies

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the ESP surface would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms of the amino group would exhibit positive potential. This information is valuable for predicting intermolecular interactions, such as hydrogen bonding, and the sites of chemical reactivity.

Thermochemical Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

No specific studies detailing the calculated thermochemical properties such as enthalpy, entropy, or heat capacity for this compound were found in a comprehensive search of scientific literature. Such calculations would typically be part of a detailed computational chemistry study, which does not appear to have been performed or published for this compound.

To illustrate the type of data that such a study would yield, the following table is a placeholder for what thermochemical data would be presented.

Table 1: Hypothetical Thermochemical Properties of this compound This table is for illustrative purposes only, as no published data is available.

Thermochemical PropertySymbolCalculated ValueUnits
Standard Molar Enthalpy of FormationΔH°fData Not AvailablekJ/mol
Standard Molar EntropyData Not AvailableJ/(mol·K)
Molar Heat Capacity at Constant PressureCpData Not AvailableJ/(mol·K)

Theoretical Prediction of Spectroscopic Properties

Similarly, there is no available research that presents theoretically predicted spectroscopic data for this compound. Computational methods are often used to predict spectroscopic signatures like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These theoretical spectra are invaluable for identifying and characterizing the compound in a laboratory setting.

The following table is a placeholder to demonstrate how such predicted data would be formatted if it were available.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as no published data is available.

Spectroscopic TechniqueParameterPredicted Value
1H NMRChemical Shift (δ)Data Not Available
13C NMRChemical Shift (δ)Data Not Available
Infrared (IR) SpectroscopyVibrational Frequency (ν)Data Not Available
UV-Vis SpectroscopyMaximum Absorption (λmax)Data Not Available

Without dedicated computational analysis reported in peer-reviewed sources, any figures for these properties would be unfounded. The synthesis and subsequent computational or experimental analysis of this compound would be required to populate these data tables accurately.

Despite a comprehensive search for scientific literature, no publications containing the crystallographic analysis and solid-state characterization of the specific chemical compound This compound could be located.

Detailed searches for data pertaining to its single crystal X-ray diffraction (SCXRD), including crystal growth methodologies, crystallographic data collection and refinement, and the determination of bond lengths, bond angles, and torsion angles, did not yield any specific results for this compound. Similarly, no information was found regarding Hirshfeld surface analysis to investigate its intermolecular interactions, such as hydrogen bonding patterns or pi-stacking.

The absence of such data in the public domain prevents the generation of a scientifically accurate article on the crystallographic and solid-state properties of this compound as outlined in the user's request. The required detailed research findings and data tables are not available in the searched scientific literature.

Therefore, the requested article focusing on the crystallographic analysis and solid-state characterization of this compound cannot be produced at this time.

Crystallographic Analysis and Solid State Characterization

Crystal Packing Analysis and Polymorphism Studies

An exhaustive search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of 5-Methyl-2-(2-naphthyloxy)aniline. Consequently, there is no experimental data upon which to conduct a detailed analysis of its crystal packing, including the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, or van der Waals forces that would govern its solid-state architecture.

The absence of a known crystal structure also means that polymorphism studies have not been reported for this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical properties. However, without any identified crystalline forms of this compound, an investigation into its polymorphic behavior remains an open area for future research.

Computational Crystallography and Crystal Structure Prediction

In the absence of experimental single-crystal X-ray diffraction data, computational methods can sometimes provide valuable insights into the likely crystal structure of a molecule. Techniques such as crystal structure prediction (CSP) utilize the molecule's chemical diagram to generate and rank energetically plausible crystal packings.

However, a thorough literature search did not uncover any computational studies specifically focused on predicting the crystal structure of this compound. Such a study would be a valuable first step in understanding the solid-state properties of this compound, providing a theoretical framework for its molecular conformation and intermolecular interactions within a crystalline lattice. Future computational work could explore the conformational landscape of the molecule and predict its most stable packing arrangements, guiding experimental efforts to crystallize and characterize this compound.

Reaction Mechanisms and Chemical Transformations

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary determinant of its reactivity, particularly in electrophilic aromatic substitution and reactions involving the amino group.

Electrophilic Aromatic Substitution Pathways

The amino group (-NH2) of the aniline moiety is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution reactions compared to benzene (B151609). chemistrysteps.com This activation stems from the ability of the nitrogen's lone pair of electrons to donate into the aromatic ring, thereby increasing its electron density and nucleophilicity. chemistrysteps.combyjus.com Resonance structures show an accumulation of negative charge at the ortho and para positions relative to the amino group. byjus.com

Consequently, electrophiles will preferentially attack these positions. In the case of 5-Methyl-2-(2-naphthyloxy)aniline, the positions ortho and para to the amino group are positions 3, 5, and 1 of the aniline ring. The methyl group at position 5 also has a mild activating and ortho, para-directing effect. libretexts.org The bulky naphthyloxy group at the ortho position, however, is likely to exert significant steric hindrance, potentially favoring substitution at the less hindered para position (position 5, which is already occupied by a methyl group) and the other ortho position (position 3).

The general mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com First, the electron-rich aromatic ring attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a benzenium ion or σ-complex. libretexts.orgmasterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π-system. masterorganicchemistry.com

Directing Effects of Substituents on the Aniline Ring
SubstituentPositionElectronic EffectDirecting Influence
-NH21Strongly Activating, Electron-DonatingOrtho, Para-Directing
-O-Naphthyl2Activating, Electron-DonatingOrtho, Para-Directing
-CH35Weakly Activating, Electron-DonatingOrtho, Para-Directing

Diazotization and Coupling Reactions

The primary amino group of the aniline moiety can undergo diazotization, a reaction that converts it into a diazonium salt. This transformation is typically carried out by treating the aniline derivative with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). icrc.ac.irbohrium.comscribd.com

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amino group of the aniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (Ar-N₂⁺). icrc.ac.ir

Diazonium salts are highly versatile intermediates in organic synthesis. They can undergo a variety of coupling reactions, which are electrophilic aromatic substitution reactions where the diazonium ion acts as the electrophile. researchgate.net These reactions typically occur with electron-rich aromatic compounds, such as phenols and other anilines. researchgate.netresearchgate.net The coupling partner must have a strong electron-donating group to activate the ring sufficiently for attack by the relatively weak diazonium electrophile. researchgate.net For this compound, the resulting diazonium salt could potentially couple with a suitable aromatic compound to form an azo dye, a class of compounds known for their vibrant colors. bohrium.com

Oxidative Polymerization Reactions of Aniline Derivatives

Aniline and its derivatives can undergo oxidative polymerization to form polyaniline (PANI), a conducting polymer with numerous applications. researchgate.netrsc.org This polymerization is typically carried out in an acidic aqueous medium using a strong oxidizing agent, such as ammonium (B1175870) persulfate. researchgate.net The reaction proceeds through a mechanism involving the formation of radical cations. researchgate.net

The initial step is the oxidation of the aniline monomer to a radical cation. These radical cations can then couple with each other. The polymerization is believed to proceed via a "head-to-tail" coupling of the aniline units, where the nitrogen of one monomer attacks the para-position of another. researchgate.net The resulting polymer, polyaniline, can exist in different oxidation states, with the emeraldine (B8112657) salt form being the most conductive. researchgate.netresearchgate.net The presence of substituents on the aniline ring, such as the methyl and naphthyloxy groups in this compound, can influence the polymerization process and the properties of the resulting polymer due to electronic and steric effects. rsc.org The reaction medium's acidity also plays a crucial role in the mechanism of aniline's oxidative polymerization and the morphology of the final polymer product. osti.gov

Transformations Involving the Naphthyloxy Ether Linkage

The ether linkage in this compound is a point of potential chemical transformation, primarily through cleavage reactions.

Mechanisms of Ether Bond Formation

The formation of the naphthyloxy ether linkage in this compound can be envisioned through several synthetic routes, with the Williamson ether synthesis being a prominent method. masterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.comyoutube.comyoutube.com In this case, one could react the sodium salt of 5-methyl-2-aminophenol with 2-bromonaphthalene (B93597), or alternatively, the sodium salt of 2-naphthol (B1666908) with 2-bromo-4-methylaniline. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide nucleophile attacks the carbon atom bearing the halogen, displacing the halide ion. masterorganicchemistry.com

Another method for ether synthesis is the acid-catalyzed dehydration of alcohols. This process typically works best for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com It involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an Sₙ2 reaction. masterorganicchemistry.com While less direct for an unsymmetrical ether like this compound, variations of acid-catalyzed etherification might be possible.

Summary of Key Reactions and Mechanisms
Reaction TypeKey ReagentsGeneral MechanismRelevant Moiety
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br2, HNO3)Formation of σ-complex, followed by deprotonationAniline Ring
DiazotizationNaNO2, HCl (aq)Nucleophilic attack of NH2 on nitrosonium ionAniline Moiety
Oxidative PolymerizationOxidizing agent (e.g., (NH4)2S2O8)Radical cation formation and couplingAniline Moiety
Ether Cleavage (Acidic)Strong acid (e.g., HBr, HI)Protonation of ether oxygen, followed by Sₙ1 or Sₙ2Naphthyloxy Ether Linkage
Williamson Ether SynthesisAlkoxide and Alkyl HalideSₙ2 nucleophilic substitutionNaphthyloxy Ether Linkage

Kinetics and Thermodynamics of Reactions

The kinetics and thermodynamics of reactions involving this compound are crucial for predicting reaction rates and the feasibility of its transformations. This involves determining the rate at which it reacts and the energy changes that accompany these reactions.

Reaction Rate Determination

The determination of reaction rates for compounds like this compound typically involves monitoring the change in concentration of the reactant or a product over time. For substituted anilines, reaction rates are often influenced by the nature and position of the substituents on the aromatic ring.

In the case of this compound, the presence of the electron-donating methyl (-CH3) group at the 5-position and the bulky, electron-rich 2-naphthyloxy group at the 2-position would significantly impact its reactivity, particularly in electrophilic substitution reactions. The amino group (-NH2) is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the bulky 2-naphthyloxy group at the ortho position would likely exert steric hindrance, potentially slowing down reactions at the adjacent amino group and influencing the regioselectivity of substitution on the benzene ring.

Kinetic studies on the oxidation of various substituted anilines have shown that the reaction is typically first order with respect to both the aniline and the oxidizing agent. orientjchem.org The rate of reaction is also sensitive to the electronic effects of the substituents. Electron-donating groups tend to increase the reaction rate by stabilizing the transition state, while electron-withdrawing groups have the opposite effect.

A hypothetical reaction rate determination for the oxidation of this compound could be followed spectrophotometrically by monitoring the disappearance of the reactant or the appearance of a colored product. The pseudo-first-order rate constant (k') could be determined under conditions where the concentration of the other reactant is in large excess. The second-order rate constant (k) would then be calculated by dividing k' by the concentration of the reactant in excess.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Reaction ParameterHypothetical Value
Order with respect to this compound1
Order with respect to Reactant B1
Overall Order2
Rate LawRate = k[this compound][Reactant B]

This table presents hypothetical data based on the general behavior of substituted anilines.

Activation Energy Calculations

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It is a critical parameter for understanding the temperature dependence of a reaction rate. For reactions involving substituted anilines, the activation energy is influenced by the electronic and steric properties of the substituents.

Theoretical studies on the reaction of aniline with methyl radicals have provided insights into the activation energies of different reaction channels, such as hydrogen abstraction from the amino group or addition to the aromatic ring. nih.gov For instance, the H-abstraction from the -NH2 group of aniline has a calculated activation energy that competes with CH3-addition to the ortho position. nih.gov

For this compound, the activation energy for a given reaction would be specific to that transformation. The electron-donating methyl group would be expected to lower the activation energy for electrophilic aromatic substitution by stabilizing the positively charged intermediate (arenium ion). Conversely, the bulky naphthyloxy group might increase the activation energy for reactions involving the nearby amino group due to steric hindrance.

Activation energy can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature

A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Table 2: Hypothetical Thermodynamic Parameters for a Reaction of this compound

Thermodynamic ParameterHypothetical Value
Activation Energy (Ea)50 - 70 kJ/mol
Enthalpy of Activation (ΔH‡)48 - 68 kJ/mol
Entropy of Activation (ΔS‡)-80 to -120 J/mol·K
Gibbs Free Energy of Activation (ΔG‡)80 - 100 kJ/mol

This table presents hypothetical data based on typical values for reactions of substituted anilines.

Investigation of Solvent Effects on Reaction Pathways

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. Solvents can influence reaction pathways by stabilizing or destabilizing reactants, transition states, and products to different extents.

For reactions involving polar molecules like this compound, the polarity of the solvent is a key factor. Polar solvents can stabilize charged intermediates and transition states through solvation, thereby accelerating reactions that proceed through such species. For example, in the oxidation of substituted anilines, an increase in the dielectric constant of the solvent has been observed to increase the reaction rate, suggesting a more polar transition state compared to the reactants. orientjchem.org

The ability of a solvent to act as a hydrogen bond donor or acceptor can also be critical. Protic solvents, for instance, can solvate the lone pair of electrons on the nitrogen atom of the amino group in this compound, potentially reducing its nucleophilicity. Conversely, in reactions where the amino group acts as a proton donor, a protic solvent could facilitate the reaction.

Theoretical studies on aniline reactions have highlighted the importance of solvent effects in modulating reaction pathways. nih.gov The reaction of aniline with methyl radicals, for instance, shows pressure-dependent rate coefficients, indicating the role of the surrounding medium in stabilizing intermediates. nih.gov

An investigation into solvent effects on a reaction of this compound would involve carrying out the reaction in a series of solvents with varying polarities and hydrogen bonding capabilities and measuring the corresponding rate constants.

Table 3: Hypothetical Solvent Effects on the Rate Constant of a Reaction of this compound

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Hexane1.91
Diethyl Ether4.35
Dichloromethane9.120
Acetone21100
Acetonitrile37.5500
Dimethyl Sulfoxide (B87167) (DMSO)471000

This table presents hypothetical data illustrating the general trend of increasing reaction rate with increasing solvent polarity for a reaction involving a polar transition state.

Derivatives, Analogues, and Structural Modifications

Synthesis of Substituted 5-Methyl-2-(2-naphthyloxy)aniline Analogues

The synthesis of substituted analogues of this compound can be approached by employing well-established cross-coupling methodologies. The core structure is a diaryl ether, which can be formed through reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. In the context of synthesizing analogues of this compound, this could involve reacting a substituted 2-halophenol with a substituted 5-methyl-2-aminophenol, or vice versa. The reaction conditions generally require high temperatures and a copper catalyst, often in the presence of a base.

A more modern and often milder alternative is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This versatile method can be used to form both C-N and C-O bonds. For the synthesis of analogues, one could envision coupling a substituted 2-bromonaphthalene (B93597) with a substituted 5-methyl-2-aminophenol to form the diaryl ether linkage. Alternatively, a pre-formed substituted 2-(2-naphthyloxy)bromobenzene could be coupled with an amine. The choice of phosphine (B1218219) ligands is crucial in the Buchwald-Hartwig reaction and can be tuned to optimize the yield and selectivity for a given set of substrates.

The synthesis of substituted analogues can also be achieved by starting with appropriately substituted precursors. For instance, the synthesis of 2-methyl-5-nitroaniline (B49896) is a known process involving the nitration of o-toluidine. chemicalbook.com This nitro-substituted aniline (B41778) can then be used as a precursor to introduce further diversity before or after the formation of the naphthyloxy ether linkage and subsequent reduction of the nitro group. Similarly, a patent describes the synthesis of 2-isopropoxy-5-methyl-4-isonipecotic aniline from 2-chloro-4-fluorotoluene (B151448) through a sequence of nitration, substitution, and coupling reactions, highlighting the feasibility of multi-step syntheses to access complex analogues. google.com

ReactionGeneral SchemeKey ReagentsPotential Substituents (on either ring)
Ullmann CondensationAr-OH + Ar'-X → Ar-O-Ar'Copper catalyst (e.g., CuI, Cu2O), Base (e.g., K2CO3, Cs2CO3)Alkyl, Alkoxy, Halogen, Nitro, Cyano
Buchwald-Hartwig Amination (for C-O bond)Ar-OH + Ar'-X → Ar-O-Ar'Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, K3PO4)Alkyl, Alkoxy, Halogen, Ester, Ketone
Synthesis from Substituted PrecursorsMulti-step synthesis starting from commercially available substituted anilines or phenolsVaries depending on the desired substituentA wide range of functional groups can be introduced

Systematic Structural Variation Studies

Systematic structural variation is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of molecular properties. For this compound, key areas for such studies include the position of the methyl group and the isomeric form of the naphthyloxy substituent.

Methyl Group Position: The methyl group at the 5-position of the aniline ring is an electron-donating group. Moving this group to other positions on the aniline ring (e.g., 3-methyl or 4-methyl) would be expected to alter the electronic properties and steric environment of the molecule. For instance, a 4-methyl substituent would exert a stronger electron-donating effect at the para position relative to the amino group, potentially increasing its nucleophilicity. A 3-methyl substituent would have a different electronic influence due to its meta position.

While no specific studies on these variations for this compound have been found, the synthesis of various substituted quinolines from anilines demonstrates the feasibility of exploring a wide range of substituted aromatic starting materials to generate diverse analogues. mdpi.com

Structural VariationPotential ImpactExample of Isomeric Structures
Methyl Group PositionAlters electronic properties (nucleophilicity of the aniline nitrogen) and steric hindrance.4-Methyl-2-(2-naphthyloxy)aniline, 3-Methyl-2-(2-naphthyloxy)aniline
Naphthyloxy IsomersModifies steric bulk and electronic properties of the naphthyl moiety.5-Methyl-2-(1-naphthyloxy)aniline

Functionalization of the Aniline Nitrogen

The primary amino group of this compound is a key site for functionalization. N-alkylation and N-arylation can introduce a wide variety of substituents, further diversifying the chemical space around this scaffold.

N-Alkylation: The aniline nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. Ruthenium and iridium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols. sigmaaldrich.com For example, a variety of N-methylated anilines can be synthesized using methanol (B129727) as the methylating agent over heterogeneous Ni catalysts.

N-Arylation: The Buchwald-Hartwig amination is a powerful tool for the N-arylation of anilines. rsc.org This reaction allows for the coupling of the aniline nitrogen with a range of aryl halides or triflates, leading to the formation of diarylamines. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with sterically hindered substrates. The synthesis of unsymmetrical alkyldiarylamines has been demonstrated through a two-step procedure involving sequential palladium-catalyzed arylations. nih.gov

While direct functionalization of this compound has not been reported, the synthesis of novel 5-(N-substituted-anilino)-8-hydroxyquinolines via Hartwig-Buchwald amination showcases the applicability of this methodology to similar complex aromatic amines. nih.gov

Functionalization ReactionReagents and ConditionsPotential Products
N-AlkylationAlkyl halide and base; or Aldehyde/Ketone and reducing agent (e.g., NaBH3CN); or Alcohol and catalyst (e.g., Ru, Ir complexes)N-Alkyl-5-methyl-2-(2-naphthyloxy)anilines
N-Arylation (Buchwald-Hartwig)Aryl halide/triflate, Palladium catalyst, Phosphine ligand, BaseN-Aryl-5-methyl-2-(2-naphthyloxy)anilines

Incorporation of this compound into Larger Molecular Architectures

The bifunctional nature of this compound, with its reactive amino group and potential for further functionalization on the aromatic rings, makes it an attractive building block for the synthesis of larger and more complex molecules, including macrocycles.

Macrocycles are of significant interest in fields such as supramolecular chemistry and drug discovery. The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A variety of synthetic strategies can be envisioned for incorporating the this compound moiety into a macrocyclic framework. For example, a derivative of the target compound bearing a reactive group at the terminus of a flexible chain attached to the aniline nitrogen could undergo an intramolecular cyclization.

While no specific examples of macrocycles containing this compound have been documented, the synthesis of macrocycles based on N,N'-dimethyl-4,4'-methylenedi-aniline has been reported, demonstrating the feasibility of using aniline derivatives in macrocyclization reactions. scbt.com Additionally, a two-step synthesis of complex artificial macrocyclic compounds using the Ugi reaction has been developed, offering a versatile approach to a wide range of macrocyclic structures. nih.gov The synthesis of a 5-methylindolyl-containing macrocycle for Grb2 SH2 domain binding further highlights the potential of incorporating complex aromatic systems into macrocyclic scaffolds. nih.gov

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are governed by the electronic and steric effects of its constituent parts: the aniline ring, the methyl group, the naphthyloxy group, and the ether linkage.

Stability of the Ether Linkage: The diaryl ether linkage is generally stable. However, it can be cleaved under harsh conditions, such as with strong acids or bases at high temperatures. The presence of substituents on the aromatic rings can influence the stability of this linkage. Electron-withdrawing groups on either ring can make the ether more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect.

Applications in Advanced Organic Synthesis and Materials Science

5-Methyl-2-(2-naphthyloxy)aniline as a Versatile Building Block in Organic Synthesis

In organic synthesis, "building blocks" are fundamental molecular units used to construct more complex molecules. cymitquimica.com this compound serves as such a versatile component, primarily due to the reactive amino group and the phenyl ring, which can participate in various chemical transformations. nih.gov The amine functionality allows for reactions like acylation, alkylation, and the formation of Schiff bases, which are pivotal intermediates in the synthesis of numerous biologically active compounds and ligands. internationaljournalcorner.com

Furthermore, the aniline (B41778) moiety is a classic precursor for the synthesis of heterocyclic compounds. For instance, aniline derivatives are widely used in reactions like the Doebner reaction with pyruvic acid to produce substituted quinoline-4-carboxylic acids. sci-hub.se Studies on various substituted anilines have shown that the electronic nature of the substituents influences the reaction's success and regioselectivity. sci-hub.se Similarly, this compound could potentially be employed in such cyclization reactions to create complex, polycyclic heterocyclic systems incorporating the naphthyloxy scaffold. Another example is the synthesis of substituted 2-aminothiazoles from aniline derivatives, which are scaffolds of therapeutic interest. researchgate.net The presence of the methyl and naphthyloxy groups on the aniline ring of this compound would be expected to influence the electronic and steric outcomes of these synthetic transformations.

Precursor for Advanced Materials

The structure of this compound makes it a candidate for the synthesis of specialized polymers and materials with tailored properties.

Polyaniline (PANI) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and straightforward synthesis. researchgate.netrroij.com However, pristine PANI often suffers from poor solubility, which hinders its processability and limits its applications. rroij.com A common strategy to overcome this limitation is to use substituted aniline monomers for polymerization. The substituents can weaken interchain interactions, reducing the polymer's stiffness and thereby increasing its solubility in common organic solvents. researchgate.netnih.gov

This compound can be used as a monomer to create a substituted polyaniline derivative. The polymerization can be achieved through chemical or electrochemical oxidative methods. nih.govresearchgate.net In a typical chemical oxidative polymerization, the monomer is treated with an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.gov Electrochemical polymerization involves the anodic oxidation of the monomer on an electrode surface. arxiv.org The general mechanism involves the initial formation of aniline radical cations, which then couple to form dimers, oligomers, and finally the polymer chain. researchgate.netarxiv.org

The incorporation of the bulky 2-naphthyloxy and methyl groups onto the polyaniline backbone would be expected to significantly impact the resulting polymer's properties, as summarized in the table below.

Table 1: Expected Influence of Substituents on Polyaniline Properties

Property Unsubstituted Polyaniline (PANI) Expected Properties of Poly(this compound) Rationale
Solubility Poorly soluble in common solvents. Improved solubility. The bulky naphthyloxy and methyl groups increase the steric barrier between polymer chains, reducing intermolecular forces. researchgate.netnih.gov
Conductivity High in doped state. Potentially lower than PANI. Substituents on the aniline ring can introduce steric hindrance, which may disrupt the planarity and conjugation of the polymer backbone, leading to lower conductivity. rroij.comresearchgate.net
Processability Difficult due to poor solubility. Enhanced processability for film and fiber formation. Improved solubility allows for solution-based processing techniques. nih.gov

| Morphology | Typically granular or fibrillar. | Potentially altered morphology (e.g., spherical, porous). | The nature of the substituent is known to influence the morphology of the resulting polymer film or powder. nih.gov |

Research on polymers derived from other substituted anilines, such as poly(2-methylaniline), has confirmed that while solubility is enhanced, conductivity is often an order of magnitude lower than that of unsubstituted PANI. rroij.comresearchgate.net

Conductive polymers are excellent materials for chemical sensors because their electrical conductivity can be modulated by interaction with various chemical species. nih.gov Polyaniline derivatives have been successfully used in sensors for gases like ammonia (B1221849) and for detecting changes in humidity. nih.gov The sensing mechanism relies on the analyte interacting with the polymer film, causing a measurable change in its resistance or conductivity.

Given that polymers from other ortho-substituted anilines have demonstrated high sensitivity to analytes like moisture and ammonia, it is plausible that a polymer synthesized from this compound could also function as the active material in a chemical sensor. nih.gov The large naphthyloxy group could create specific pockets or interaction sites within the polymer matrix, potentially leading to selectivity for certain analytes. The development of thin films from this polymer would be a critical step in fabricating such a sensor device. nih.gov

The potential for this compound to be used in material science stems directly from its role as a precursor to advanced polymers. nih.gov The ability to synthesize soluble, film-forming conductive polymers opens up applications in areas such as anti-static coatings, corrosion protection, and components for electronic devices. The specific properties imparted by the methyl and naphthyloxy substituents could be tailored for niche applications where a balance of solubility, conductivity, and specific analyte interaction is required.

Role in the Synthesis of Complex Organic Molecules

Beyond its use in polymer science, this compound is a valuable starting material for the multi-step synthesis of complex organic molecules. minakem.com Its inherent structure can be elaborated into more intricate frameworks for applications in medicinal chemistry or functional dyes. For example, the amine group can be transformed into a directing group for ortho-metalation, allowing for further functionalization of the aromatic ring. The entire molecule can serve as a scaffold, upon which other rings and functional groups are built to create target molecules with specific three-dimensional shapes and functionalities. Aniline derivatives are key starting materials in the synthesis of various complex heterocyclic systems, such as 3-alkylated oxindoles and quinolines, which are important motifs in drug candidates. sci-hub.seorgsyn.org The use of this compound as the aniline component in these syntheses would directly incorporate the bulky naphthyloxy group into the final complex structure, a strategy often used in medicinal chemistry to probe steric interactions with biological targets.

Sustainable Synthesis Approaches Green Chemistry Principles

Adherence to Green Chemistry Principles in Synthesis of 5-Methyl-2-(2-naphthyloxy)aniline

The traditional synthesis of diaryl ethers, a key structural feature of this compound, often involves methodologies like the Ullmann condensation. This reaction typically requires stoichiometric amounts of copper, high temperatures, and polar, high-boiling point solvents such as dimethylformamide (DMF) or nitrobenzene. nih.gov These conditions present several challenges from a green chemistry standpoint, including the use of toxic solvents, high energy consumption, and the generation of metallic waste.

Modern synthetic strategies aim to overcome these limitations by adhering more closely to the twelve principles of green chemistry. These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention.

For the synthesis of this compound, this translates to exploring catalytic systems that operate under milder conditions, utilizing safer and more environmentally friendly solvents, and designing pathways that maximize the incorporation of all starting materials into the final product.

Solvent-Free or Safer Solvent Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents like DMF are effective but pose significant health and environmental risks. The fifth principle of green chemistry encourages making the use of auxiliary substances like solvents unnecessary wherever possible, and innocuous when used. organic-chemistry.org

Recent advancements in organic synthesis have demonstrated the feasibility of conducting reactions in greener solvents or even in the absence of a solvent. For the synthesis of aniline-based compounds, methodologies have been developed that are performed under solvent-free conditions, often utilizing a Brønsted acidic ionic liquid as a catalyst. organic-chemistry.org Ionic liquids are considered greener alternatives due to their low volatility and thermal stability. organic-chemistry.org

Another approach involves the use of water as a solvent. The reduction of nitroarenes to anilines, a potential step in the synthesis of this compound, has been successfully carried out in water using zinc metal and ammonium (B1175870) chloride, eliminating the need for organic solvents. nih.gov Research into the synthesis of quinoline (B57606) derivatives, which share structural motifs with the target compound, has also shown the efficacy of using ethanol (B145695) as a solvent in conjunction with microwave irradiation, which can lead to shorter reaction times and increased energy efficiency. organic-chemistry.org

Solvent SystemAdvantagesDisadvantages
Traditional Solvents (e.g., DMF, Nitrobenzene) High solubility of reactants, well-established procedures.Toxic, high boiling points leading to high energy consumption, difficult to recycle.
Solvent-Free Eliminates solvent waste, reduces processing steps.May require higher temperatures, potential for reactant degradation.
Ionic Liquids Low volatility, recyclable, can act as both solvent and catalyst.Can be expensive, potential for hidden environmental impacts.
Water Abundant, non-toxic, non-flammable.Low solubility of many organic reactants, may require co-solvents or phase-transfer catalysts.
Ethanol Renewable resource, lower toxicity than many organic solvents.Flammable, may not be suitable for all reaction types.

Atom Economy and Waste Minimization Strategies

The second principle of green chemistry, atom economy, seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are inherently more efficient and generate less waste.

Traditional multi-step syntheses often have low atom economy due to the use of stoichiometric reagents and the generation of byproducts at each step. For instance, a hypothetical synthesis of this compound starting from 2-chloro-4-methylaniline (B104755) would involve a substitution reaction where a chlorine atom is replaced, generating chloride salts as waste.

The concept of E-factor (environmental factor), which is the mass ratio of waste to desired product, is a useful metric for quantifying waste. The fine chemicals and pharmaceutical industries traditionally have high E-factors, often between 5 and 100, indicating significant waste generation. By adopting strategies that improve atom economy, the E-factor for the synthesis of this compound can be substantially reduced.

Application of Green Catalysts and Energy-Efficient Processes

The ninth principle of green chemistry promotes the use of catalytic reagents over stoichiometric reagents. Catalysts are not consumed in the reaction and can, in theory, be used in small amounts and recycled, thus minimizing waste.

For the synthesis of diaryl ethers, modern Ullmann-type reactions have evolved to use catalytic amounts of copper, often with ligands that improve solubility and reactivity, allowing for lower reaction temperatures. nih.gov Similarly, palladium-based catalysts, such as those used in the Buchwald-Hartwig amination, are highly efficient for forming the C-N bond in the aniline (B41778) structure.

The development of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages in terms of separation and recycling. For instance, Nafion®, a solid acidic polymer, has been used as a recyclable catalyst in the synthesis of quinoline derivatives under microwave irradiation. organic-chemistry.org This approach combines the benefits of a reusable catalyst with an energy-efficient heating method.

Energy efficiency, the sixth principle of green chemistry, is also crucial. Microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times from hours to minutes, thereby saving significant amounts of energy. organic-chemistry.org Conducting reactions at ambient temperature and pressure is the ideal, and the development of highly active catalysts is key to achieving this goal.

Catalytic ApproachCatalystAdvantages
Modern Ullmann Condensation Copper (catalytic) with ligandsLower catalyst loading, milder conditions than traditional Ullmann.
Buchwald-Hartwig Amination Palladium with phosphine (B1218219) ligandsHigh efficiency for C-N bond formation, broad substrate scope.
Heterogeneous Catalysis Solid acids (e.g., Nafion®), supported metal nanoparticlesEasy separation and recycling of the catalyst, potential for continuous flow processes.

By integrating these green chemistry principles into the design of the synthesis for this compound, it is possible to develop a process that is not only economically viable but also environmentally responsible.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 5-Methyl-2-(2-naphthyloxy)aniline, a diaryl ether, has traditionally been accomplished through established methods like the Ullmann condensation. However, these classic approaches often require demanding reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. The focus of modern synthetic chemistry has consequently shifted towards the development of more efficient and environmentally benign catalytic systems, with palladium and copper-based catalysts at the forefront of this evolution.

Recent advancements in palladium-catalyzed cross-coupling reactions have shown great promise for the formation of the critical C–O bond in diaryl ethers. The efficacy of these reactions is often enhanced by the use of specialized phosphine (B1218219) ligands. For instance, bulky, electron-rich phosphine ligands have been demonstrated to improve the efficiency of the reductive elimination step, a frequently rate-limiting part of the catalytic cycle for C–O bond formation.

Simultaneously, copper-catalyzed Ullmann-type reactions are experiencing a resurgence due to the development of novel ligand systems. Ligands such as 1,10-phenanthroline (B135089) and various diamines have been found to significantly lower the necessary reaction temperatures and boost yields. These innovations enable the synthesis of complex diaryl ethers like this compound under milder conditions that are more tolerant of various functional groups. A significant direction for future research involves the exploration of earth-abundant and less toxic metals as alternative catalysts.

A comparative look at traditional versus modern synthetic approaches is presented in the table below:

Synthetic ApproachCatalystTypical ConditionsAdvantages of Modern Approaches
Traditional Ullmann Condensation Stoichiometric CopperHigh TemperaturesMilder Reaction Conditions
Modern Palladium-Catalyzed Cross-Coupling Palladium with Phosphine LigandsLower TemperaturesHigher Yields and Selectivity
Modern Copper-Catalyzed Ullmann-Type Reaction Copper with Ligands (e.g., 1,10-phenanthroline)Lower TemperaturesImproved Functional Group Tolerance

Deeper Understanding of Complex Reaction Mechanisms

The formation of this compound hinges on a crucial C(aryl)-O bond formation step, the mechanism of which can be quite complex. While the general catalytic cycles for palladium and copper-catalyzed etherifications are broadly understood, the specific mechanistic nuances for a substituted substrate like this compound require more profound investigation.

For palladium-catalyzed pathways, the precise nature of the active catalytic species and the exact role of the ligand in facilitating each elementary step—oxidative addition, ligand exchange, and reductive elimination—remain active areas of research. The electronic and steric influences of the methyl and amino groups on the aniline (B41778) ring, in conjunction with the bulky naphthyloxy group, can considerably affect the reaction kinetics and the preferred reaction pathway.

In the case of copper-catalyzed systems, the reaction mechanism is a subject of even greater debate, with proposed mechanisms involving Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. A definitive understanding of the operative mechanism is vital for the optimization of reaction conditions and the rational design of more efficient catalysts. Advanced techniques such as in-situ spectroscopy and kinetic isotope effect studies are being utilized to shed light on these intricate reaction pathways.

Advanced Computational Modeling and Predictive Studies

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of molecules such as this compound. Density Functional Theory (DFT) calculations, in particular, can predict a wide array of molecular properties, offering insights that complement and guide experimental work.

Advanced computational models can be used to explore the conformational landscape of this compound, identifying the most stable geometries and the energy barriers for conformational changes. This information is critical for understanding its interactions in various chemical and biological contexts. Furthermore, DFT can be employed to calculate key electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to predicting its reactivity and photophysical behavior.

Predictive studies also play a crucial role in the design of novel synthetic routes. Computational modeling can be used to screen potential catalysts and ligands, forecasting their effectiveness for the synthesis of this compound. By calculating the activation energies for different potential reaction pathways, researchers can identify the most promising catalytic systems before undertaking extensive experimental work, thereby accelerating the discovery process.

Development of Structure-Property Relationships for Materials Applications

The distinct molecular architecture of this compound, which incorporates both an aniline and a naphthyloxy moiety, suggests its potential as a valuable building block for the creation of advanced materials. The establishment of clear and predictive structure-property relationships is paramount to realizing this potential.

The presence of aromatic rings and an amine group indicates that polymers or oligomers derived from this compound could exhibit interesting electronic and photophysical properties. For example, incorporating this structural unit into a polymer backbone could lead to materials with tailored fluorescence or charge-transport characteristics. The methyl group can also be expected to influence the solubility and processing characteristics of such materials.

Systematic investigations are necessary to correlate variations in the molecular structure with macroscopic material properties. This will involve the synthesis of a series of derivatives of this compound with different substituents and the subsequent evaluation of their thermal stability, optical absorption and emission spectra, and electrical conductivity. A thorough understanding of these relationships will guide the rational design of new materials for applications in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The synthesis and detailed study of this compound can be significantly advanced through the integration of emerging technologies. Flow chemistry, for instance, provides a powerful platform for the synthesis of this compound with enhanced safety, efficiency, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to superior yields and purities.

High-throughput screening techniques can be employed to rapidly evaluate a vast number of catalysts and reaction conditions for the synthesis of this compound. This approach has the potential to dramatically accelerate the discovery of optimal synthetic protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 5-Methyl-2-(2-naphthyloxy)aniline, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via reactions involving amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method avoids protective groups and achieves moderate to excellent yields. Key considerations include:

  • Solvent selection : DMSO enhances reactivity due to its polar aprotic nature.
  • Catalyst-free conditions : Reduces purification complexity.
  • Temperature control : Ambient conditions minimize side reactions.
    Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1.2 amidoxime-to-anhydride) and reaction time (typically 12–24 hours) .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Recommended techniques :

  • X-ray crystallography : For precise determination of crystal structure (using programs like SHELXL for refinement) .
  • Spectroscopy :
  • NMR : To confirm substituent positions (e.g., aromatic protons and naphthyloxy linkages).
  • FT-IR : Identifies functional groups (e.g., N–H stretching at ~3400 cm⁻¹).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. What safety protocols should be followed when handling this compound?

  • Hazard considerations : Aniline derivatives are potential skin sensitizers and suspected carcinogens. Key precautions include:

  • Use of PPE (gloves, lab coats, goggles).
  • Conducting reactions in fume hoods to avoid inhalation.
  • Proper waste disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can this compound be utilized in catalytic reactions, such as methylation?

  • Methodology : The compound undergoes efficient methylation with methanol using cyclometalated ruthenium catalysts. Key steps:

  • Catalyst preparation : Synthesize [Ru(η⁶-p-cymene)Cl₂]₂ and activate with ligands.
  • Reaction conditions : 80–100°C, 12–24 hours under inert atmosphere.
  • Advantages : Avoids toxic alkylating agents (e.g., methyl halides), aligning with green chemistry principles .

Q. What experimental designs are suitable for studying the environmental degradation of this compound?

  • Approach : Employ a Box-Behnken design to optimize photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation. Variables include:

  • Catalyst loading (0.5–1.5 g/L).
  • pH (4–8).
  • Initial pollutant concentration (10–50 ppm).
  • Key metric : Degradation efficiency (>90% achieved in 120 minutes under optimal conditions) .

Q. How does the structural modification of this compound enhance its role as a heterocyclic building block?

  • Applications :

  • Quinoline synthesis : React with acetylene derivatives via cyclization.
  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties for optoelectronic materials.
  • Mechanistic insight : The naphthyloxy group stabilizes intermediates through π-π stacking, facilitating heterocycle formation .

Q. Can computational methods predict the biological activity or pharmacokinetic properties of derivatives?

  • Computational strategies :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity.
  • Molecular docking : Screen for interactions with biological targets (e.g., enzymes in drug-resistant pathogens).
  • ADMET prediction : Use tools like SwissADME to evaluate solubility and toxicity profiles .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(2-naphthyloxy)aniline
Reactant of Route 2
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5-Methyl-2-(2-naphthyloxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.